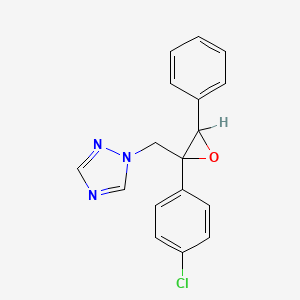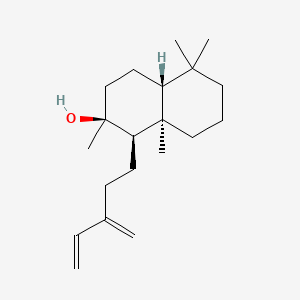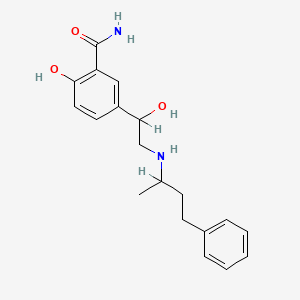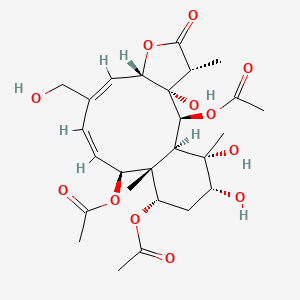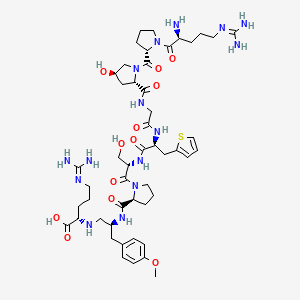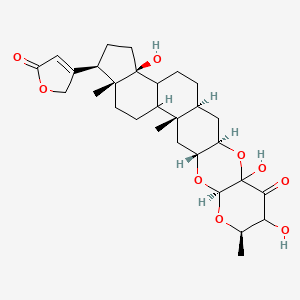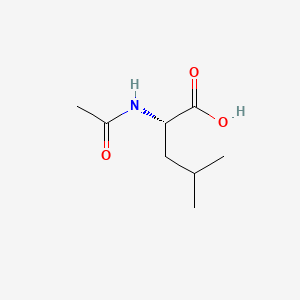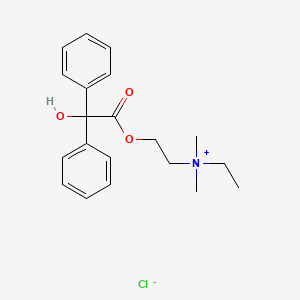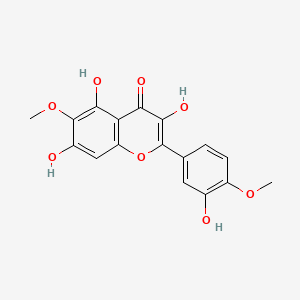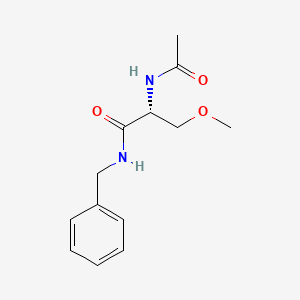
Furoin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furoin from biomass-derived furfural and 2-methylfurfural is demonstrated in high yields in green and renewable solvents using N-heterocyclic carbene organocatalysts . The resulting furoin molecules are used as precursors for fuels using cascade catalysis .Molecular Structure Analysis
Furoin has a molecular formula of C10H8O4, an average mass of 192.168 Da, and a monoisotopic mass of 192.042252 Da .Chemical Reactions Analysis
Furoin synthesis from furfural is also catalyzed by vitamin B1 (thiamine). In 1957, Ronald Breslow proposed that this reaction involves a relatively stable carbene form of thiamine .Physical And Chemical Properties Analysis
Furoin has a density of 1.3±0.1 g/cm3, a boiling point of 306.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazine and Quanoxiline Derivatives
Furoin can be used in the synthesis of pyrazine and quanoxiline derivatives by condensation with diamines . This process involves the reaction of furoin with diamines, leading to the formation of these derivatives. These compounds have various applications in the field of medicinal chemistry due to their biological activities.
Preparation of Tetrasubstituted Pyroles
Different tetrasubstituted pyroles can be prepared from furoin as α-hydroxy ketone via a base-promoted three-component reaction with malononitrile and alcohols or 1,3-dicarbonyls and ammonium acetate . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals.
Upgrading of Furfural and 5-Hydroxymethyl Furfural
There is increasing interest in the upgrading of C5 furfural (FF) and C6 5-hydroxymethyl furfural (HMF) into C10 and C12 furoins as higher energy-density intermediates for renewable chemicals, materials, and biofuels . This process involves the organocatalytic approach, using the in situ generated N, S -heterocyclic carbene catalyst derived from thiazolium ionic liquids (ILs), to achieve highly efficient self-coupling reactions of FF and HMF .
Synthesis of Furil
Furoin can be oxidized to furil by Cu (OAc)2-NH4NO3 as an oxidant . Furil is a useful compound in organic synthesis and can be used as a building block in the synthesis of various organic compounds .
Safety and Hazards
Zukünftige Richtungen
While there is limited information on the future directions of furoin, it’s known that furoin can be used in the synthesis of pyrazine and quinoxaline derivatives by condensation with diamines . Different tetrasubstituted pyrroles can be prepared from furoin as α-hydroxy ketone via a base-promoted three-component reaction with malononitrile and alcohols or 1,3-dicarbonyls and ammonium acetate .
Wirkmechanismus
Target of Action
Furoin, also known as 1,2-di(furan-2-yl)-2-hydroxyethanone, is an organic compound with the formula C10H8O4 . It is primarily synthesized from furfural through a benzoin condensation reaction catalyzed by cyanide ions
Mode of Action
Furoin is produced from furfural through a benzoin condensation reaction . This reaction is also catalyzed by vitamin B1 (thiamine). In this process, two molecules of furfural react to give furoin, via a thiazol-2-ylidene catalyst, resulting from the loss of one proton at carbon 2 of the thiazolium cation of vitamin B1 . This was the first evidence for the existence of persistent carbenes .
Biochemical Pathways
It is known that furoin can be produced from furfural, which is derived from biomass, specifically hemicellulose . The conversion of furfural into Furoin could potentially affect the biochemical pathways related to furfural metabolism.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
It is known that furoin has been used as a plasticizer , indicating that it may interact with polymers at the molecular level to increase their flexibility.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It is known that environmental regulations can significantly influence foreign investment activities , which could potentially impact the production and use of Furoin
Eigenschaften
IUPAC Name |
1,2-bis(furan-2-yl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRFWVFNKQQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862181 | |
| Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Brown powder; [MSDSonline] | |
| Record name | Furoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLIGHTLY SOL IN HOT WATER, ALCOHOL; SOL IN ETHER, METHANOL, HOT ALCOHOL | |
| Record name | FUROIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000249 [mmHg] | |
| Record name | Furoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Furoin | |
Color/Form |
NEEDLES FROM ALCOHOL | |
CAS RN |
552-86-3 | |
| Record name | Furoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FUROIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | FUROIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-furoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUROIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP41RNB020 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUROIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-39 °C | |
| Record name | FUROIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary reactive sites in furoin?
A1: Furoin possesses three main reactive sites: the carbonyl group, the α-hydroxy group, and the furan ring. [, , , ]
Q2: How does furoin react with singlet oxygen?
A2: Furoin readily reacts with singlet oxygen, leading to the formation of 5-hydroxyfuranone and 1-furanyl-2-dihydroxyethanone. This reactivity makes furoin a suitable probe molecule to detect singlet oxygen involvement in aqueous photoinduced transformations. []
Q3: Can furoin be used as a starting material for the synthesis of furil?
A3: Yes, furoin can be efficiently oxidized to furil using various oxidizing agents, such as CuSO4-C5H5N [, ], Cu(OAc)2-NH4NO3 [], or CuSO4-pyridine []. [, , , ]
Q4: How does the reactivity of furoin compare to benzoin in benzoin condensation reactions?
A4: While both 2-thiophenecarboxaldehydes and furfurals undergo benzoin condensation, their reactivity differs. 2-Thiophenecarboxaldehydes yield both thenoins and thenils, whereas furfurals primarily produce furoins. []
Q5: How does furoin contribute to fuel production from biomass?
A5: Furoin serves as a crucial intermediate in the conversion of biomass-derived furfural to fuel. Through a cascade catalysis approach, furoin can be transformed into oxygenated C12 molecules, which are then further hydrodeoxygenated to produce diesel-range alkanes. [, , ]
Q6: What are the advantages of using N-heterocyclic carbenes (NHCs) as catalysts for furoin synthesis and upgrading?
A6: NHCs offer several advantages as catalysts: * High Efficiency: NHCs effectively catalyze the self-coupling of furfural and 5-hydroxymethylfurfural (HMF) to produce furoins in high yields. [, , , ] * Solvent-Free Conditions: Some supported NHC catalysts enable furoin synthesis under solvent-free conditions, promoting green chemistry principles. [, ] * Recyclability: Supported NHC catalysts on silica, polymers, or montmorillonite clay exhibit excellent recyclability, maintaining high activity over multiple reaction cycles. [, , ] * Tunable Reactivity: The structure of the NHC catalyst can be modified to optimize its activity and selectivity for specific furoin derivatives. [, ]
Q7: How does the structure of the thiazolium ionic liquid (IL) catalyst impact the efficiency of furoin synthesis?
A7: The electronic properties of substituents on the thiazolium ring significantly influence catalytic activity. Electron-donating groups enhance catalytic activity, while electron-withdrawing groups decrease it. [, ]
Q8: What is the molecular formula and weight of furoin?
A8: The molecular formula of furoin is C10H8O4, and its molecular weight is 192.17 g/mol. []
Q9: What are the key spectroscopic features of furoin?
A9: Furoin exhibits characteristic peaks in various spectroscopic analyses: * IR Spectroscopy: Strong absorption bands corresponding to the carbonyl and hydroxyl groups are observed. [, , , ] * NMR Spectroscopy: Characteristic signals for the furan ring protons and the α-hydroxy proton are observed in 1H NMR spectra. [, , , ] * UV-Vis Spectroscopy: Furoin derivatives typically show maximum UV absorbance around 315 nm. []
Q10: How does the stability of furoin in different solvents affect its applications?
A10: Furoin exhibits varying stability depending on the solvent environment. In some cases, solvent choice can influence the reaction pathway and product selectivity. [, , ] For example: * Furoin undergoes photoreduction to furoin in benzene and acetonitrile containing triethylamine. [] * In ethanol, photoirradiation of furoin leads to the formation of 1,2-di(2-furan)ethene-1,2-diol. []
Q11: Have computational studies been conducted to understand the mechanism of furoin synthesis?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of HMF self-coupling to DHMF catalyzed by ILs, providing valuable insights into the reaction pathway and the role of the catalyst. []
Q12: Can computational methods be used to predict the properties of furoin derivatives?
A12: Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the properties and activities of novel furoin derivatives, potentially aiding in the design of new materials and catalysts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



